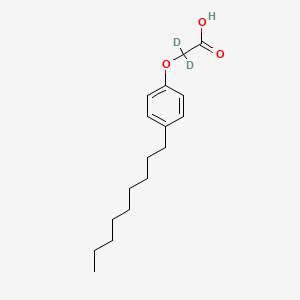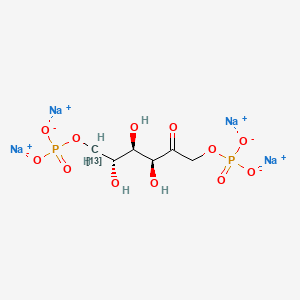
Fosfructose-6-13C (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fosfructose-6-13C (sodium) is a compound that is isotopically labeled with carbon-13. It is a derivative of fosfructose, a phosphorylated form of fructose. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fosfructose-6-13C (sodium) is synthesized by incorporating carbon-13 into the fosfructose molecule. The synthesis involves the use of stable heavy isotopes of carbon, which are incorporated into the molecule through various chemical reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of isotopically labeled precursors and controlled reaction environments to ensure the incorporation of carbon-13 .
Industrial Production Methods
Industrial production of fosfructose-6-13C (sodium) involves large-scale synthesis using isotopically labeled carbon sources. The process typically includes the use of advanced chemical synthesis techniques and purification methods to obtain high-purity fosfructose-6-13C (sodium). The production process is carefully monitored to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Fosfructose-6-13C (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can convert fosfructose-6-13C (sodium) into other derivatives.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of fosfructose-6-13C (sodium) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of fosfructose-6-13C (sodium) depend on the specific reaction type and conditions. For example, oxidation reactions may produce different phosphorylated derivatives, while reduction reactions may yield simpler sugar molecules .
Applications De Recherche Scientifique
Fosfructose-6-13C (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Employed in studies of cellular metabolism and energy production, particularly in understanding glycolysis and other metabolic processes.
Mécanisme D'action
Fosfructose-6-13C (sodium) exerts its effects by stimulating anaerobic glycolysis, a metabolic pathway that generates adenosine triphosphate under ischemic conditions. This process helps improve cellular energy production and protect cells from damage. The molecular targets and pathways involved include key enzymes in the glycolytic pathway, such as phosphofructokinase and aldolase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fosfructose trisodium: Another phosphorylated form of fructose used in similar research applications.
Fructose-1,6-bisphosphate: A related compound involved in glycolysis and studied for its metabolic effects.
Uniqueness
Fosfructose-6-13C (sodium) is unique due to its isotopic labeling with carbon-13, which allows for precise tracking and analysis in metabolic studies. This labeling provides valuable insights into the biochemical pathways and transformations of carbon atoms, making it a powerful tool in scientific research .
Propriétés
Formule moléculaire |
C6H10Na4O12P2 |
|---|---|
Poids moléculaire |
429.04 g/mol |
Nom IUPAC |
tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxy(113C)hexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1/i1+1;;;; |
Clé InChI |
MVVGIYXOFMNDCF-JVKUUDOESA-J |
SMILES isomérique |
C(C(=O)[C@H]([C@@H]([C@@H]([13CH2]OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)
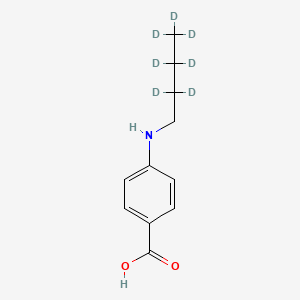


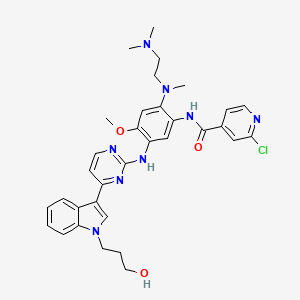
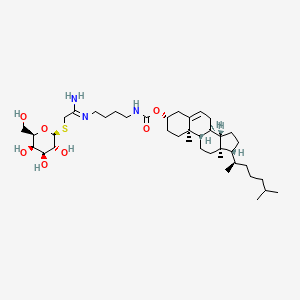
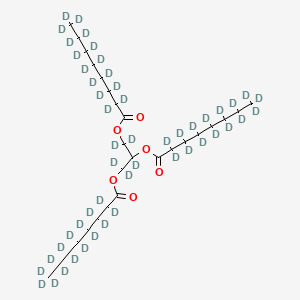

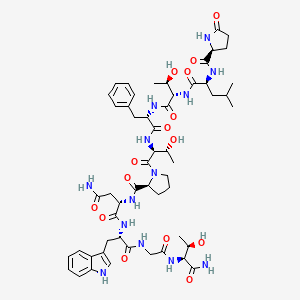
![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)
![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
